
2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-(trifluoromethoxy)phenyl)nicotinonitrile: is a chemical compound with the following structural formula:
ClC6H3(CF3)OC(≡N)C6H4NO
This compound belongs to the class of nicotinonitriles and contains both a pyridine ring and a nitrile group. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthesewege: Der Syntheseweg für 2-Chlor-5-(4-(Trifluormethoxy)phenyl)nicotinonitril umfasst die folgenden Schritte:
Arylierung von 2-Chlor-nicotinonitril: Die Chlorierung von Nicotinonitril ergibt 2-Chlor-nicotinonitril.
Suzuki-Miyaura-Kupplung: 2-Chlor-nicotinonitril reagiert mit 4-(Trifluormethoxy)phenylboronsäure in Gegenwart eines Palladiumkatalysators unter Bildung der gewünschten Verbindung.
Industrielle Produktionsmethoden: Die industrielle Produktion erfolgt in der Regel in großem Maßstab durch die Suzuki-Miyaura-Kupplungsreaktion. Die Optimierung der Reaktionsbedingungen stellt hohe Ausbeuten und Reinheit sicher.
Analyse Chemischer Reaktionen
Reaktionen:
Arylierung: Der anfängliche Chlorierungsschritt führt das Chloratom ein.
Suzuki-Miyaura-Kupplung: Diese Kreuzkupplungsreaktion verbindet 2-Chlor-nicotinonitril und 4-(Trifluormethoxy)phenylboronsäure und bildet die Zielverbindung.
- Palladiumkatalysator (häufig Pd(PPh₃)₄)
- Base (z. B. Kaliumcarbonat oder Natriumhydroxid)
- Lösungsmittel (z. B. DMF, DMSO oder Toluol)
Hauptprodukte: Das Hauptprodukt ist 2-Chlor-5-(4-(Trifluormethoxy)phenyl)nicotinonitril selbst.
4. Wissenschaftliche Forschungsanwendungen
Chemie:Baustein: Wird bei der Synthese komplexerer Moleküle verwendet.
Fluorierte Heterocyclen: Wertvoll für die pharmazeutische Chemie aufgrund der einzigartigen Eigenschaften von Fluor.
Arzneimittelforschung: Als potenzielles Arzneimittelgerüst untersucht.
Biologische Aktivität: Auf seine Auswirkungen auf bestimmte Zielstrukturen untersucht (z. B. Enzyme, Rezeptoren).
Pflanzenschutzmittel: Potenzieller Einsatz als Herbizide oder Fungizide.
Materialwissenschaft: Inkorporierung in Polymere oder Materialien.
5. Wirkmechanismus
Der genaue Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. Sie kann mit zellulären Zielstrukturen interagieren, die Enzymaktivität modulieren oder Signalwege beeinflussen.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Fluorinated Heterocycles: Valuable for medicinal chemistry due to fluorine’s unique properties.
Drug Discovery: Investigated as a potential drug scaffold.
Biological Activity: Studied for its effects on specific targets (e.g., enzymes, receptors).
Agrochemicals: Potential use as herbicides or fungicides.
Materials Science: Incorporation into polymers or materials.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or affect signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Während 2-Chlor-5-(4-(Trifluormethoxy)phenyl)nicotinonitril aufgrund seiner Trifluormethoxyphenylgruppe einzigartig ist, umfassen ähnliche Verbindungen:
2-Chlor-nicotinonitril: Fehlt die Trifluormethoxy-Substitution.
4-(Trifluormethoxy)phenylboronsäure: Teilt das Trifluormethoxyphenyl-Motiv, aber es fehlt der Nicotinonitril-Kern.
Eigenschaften
Molekularformel |
C13H6ClF3N2O |
|---|---|
Molekulargewicht |
298.65 g/mol |
IUPAC-Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H6ClF3N2O/c14-12-9(6-18)5-10(7-19-12)8-1-3-11(4-2-8)20-13(15,16)17/h1-5,7H |
InChI-Schlüssel |
YUMVUEDZRFDYLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C#N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





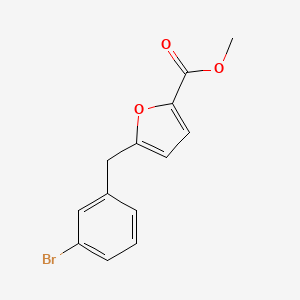
![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)
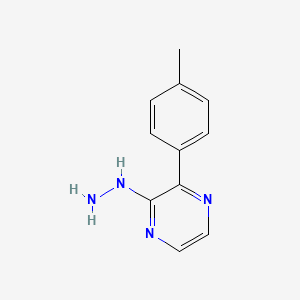
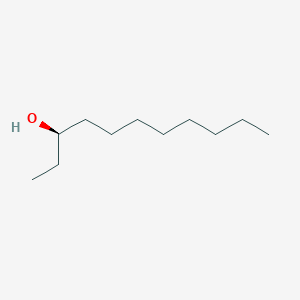
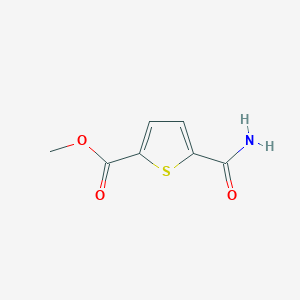




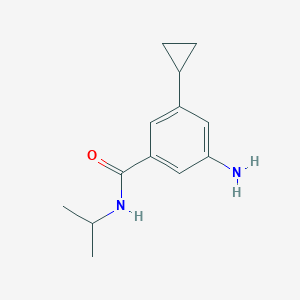
![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)
